molecular formula C22H28Cl2F3N3O4S B13773056 Fluphenazine N,N',S-Trioxide Dihydrochloride

Fluphenazine N,N',S-Trioxide Dihydrochloride

Cat. No.: B13773056
M. Wt: 558.4 g/mol
InChI Key: OXHHSHYWSFSBMV-UHFFFAOYSA-N
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Description

Fluphenazine N,N’,S-Trioxide Dihydrochloride is a compound belonging to the phenothiazine class of antipsychotic agents. It is primarily used in the treatment of psychotic disorders such as schizophrenia. The compound is known for its high potency and effectiveness in managing symptoms of psychosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluphenazine N,N’,S-Trioxide Dihydrochloride involves multiple steps, starting from the basic phenothiazine structureSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of Fluphenazine N,N’,S-Trioxide Dihydrochloride typically involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. Quality control measures are implemented at various stages to monitor the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Fluphenazine N,N’,S-Trioxide Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can result in the formation of amines or alcohols .

Mechanism of Action

The mechanism of action of Fluphenazine N,N’,S-Trioxide Dihydrochloride involves blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps in reducing the symptoms of psychosis by modulating the release of neurotransmitters and affecting various neural pathways. The compound also influences the hypothalamic and hypophyseal hormones, impacting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Comparison with Similar Compounds

Similar Compounds

  • Fluphenazine Dihydrochloride
  • Fluphenazine Decanoate
  • Fluphenazine Dimaleate

Uniqueness

Fluphenazine N,N’,S-Trioxide Dihydrochloride is unique due to its specific chemical structure, which includes the N,N’,S-trioxide moiety. This structural feature contributes to its distinct pharmacological properties and effectiveness in treating psychotic disorders. Compared to other similar compounds, it offers a different profile of activity and potential therapeutic benefits .

Properties

Molecular Formula

C22H28Cl2F3N3O4S

Molecular Weight

558.4 g/mol

IUPAC Name

2-[1,4-dioxido-4-[3-[5-oxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazine-1,4-diium-1-yl]ethanol;dihydrochloride

InChI

InChI=1S/C22H26F3N3O4S.2ClH/c23-22(24,25)17-6-7-21-19(16-17)26(18-4-1-2-5-20(18)33(21)32)8-3-9-27(30)10-12-28(31,13-11-27)14-15-29;;/h1-2,4-7,16,29H,3,8-15H2;2*1H

InChI Key

OXHHSHYWSFSBMV-UHFFFAOYSA-N

Canonical SMILES

C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)C(F)(F)F)[O-])(CCO)[O-].Cl.Cl

Origin of Product

United States

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